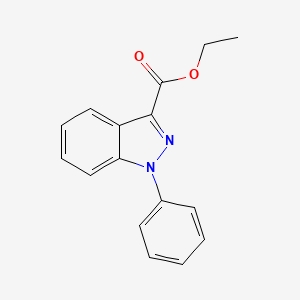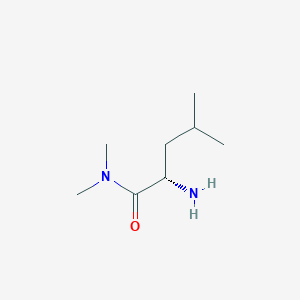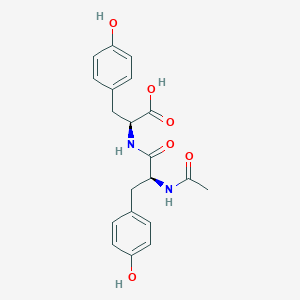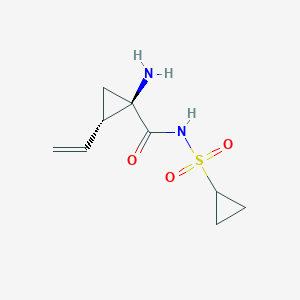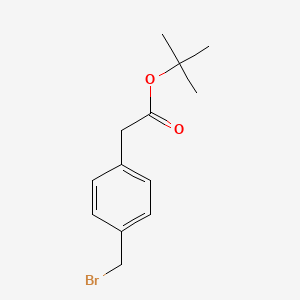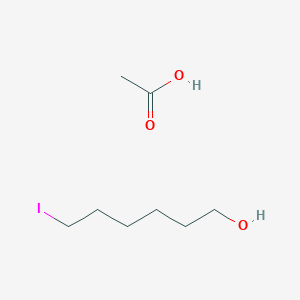
1-Hexanol, 6-iodo-, acetate
Overview
Description
1-Hexanol, 6-iodo-, acetate is an organic compound with the chemical formula C8H15IO2. It is a colorless liquid with a distinctive smell at room temperature. This compound is known for its stability and solubility in organic solvents such as ethanol, acetone, and ethers .
Preparation Methods
The preparation of 1-Hexanol, 6-iodo-, acetate typically involves the following steps :
Synthesis of 6-iodo-1-hexanol: This can be achieved by iodinating 1,6-hexanediol using iodine and a suitable solvent like acetonitrile under microwave irradiation.
Acetylation: 6-iodo-1-hexanol is then reacted with acetic anhydride to form this compound.
Chemical Reactions Analysis
1-Hexanol, 6-iodo-, acetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different substituted products.
Oxidation and Reduction: The hydroxyl group in the hexanol moiety can undergo oxidation to form aldehydes or carboxylic acids, while reduction can convert it to alkanes.
Esterification: The acetate group can participate in esterification reactions to form other esters.
Scientific Research Applications
1-Hexanol, 6-iodo-, acetate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Catalysis: It can act as a catalyst in certain chemical reactions.
Material Science: It is used in the formulation of conductive silver paste for low-temperature sintering in printed circuits and solar panels.
Mechanism of Action
The mechanism of action of 1-Hexanol, 6-iodo-, acetate involves its reactivity due to the presence of the iodine atom and the acetate group. The iodine atom can participate in substitution reactions, while the acetate group can undergo esterification. These functional groups make the compound versatile in various chemical reactions .
Comparison with Similar Compounds
1-Hexanol, 6-iodo-, acetate can be compared with similar compounds such as:
1-Hexanol: A primary alcohol with the formula C6H14O, used as a precursor to plasticizers and pharmaceuticals.
6-Iodo-1-hexanol: An intermediate used in the synthesis of this compound.
Hexyl acetate: An ester with a fruity odor, used in flavorings and fragrances.
The uniqueness of this compound lies in its combination of the iodine atom and the acetate group, which provides distinct reactivity and applications in organic synthesis and material science .
Properties
IUPAC Name |
acetic acid;6-iodohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13IO.C2H4O2/c7-5-3-1-2-4-6-8;1-2(3)4/h8H,1-6H2;1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFIHSYPPQYDNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(CCCI)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30703759 | |
| Record name | Acetic acid--6-iodohexan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30703759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77295-58-0 | |
| Record name | Acetic acid--6-iodohexan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30703759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



